Ethanol, 2-(2-benzoxazolylmethylamino)-
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Overview
Description
Ethanol, 2-(2-benzoxazolylmethylamino)-: is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-benzoxazolylmethylamino)- typically involves the reaction of 2-aminophenol with aldehydes in the presence of catalysts. One common method involves the use of rice husk-derived chemically activated carbon (RHCAC) as a catalyst, which facilitates the reaction between 2-aminophenol and aldehydes in a mixture of ethanol and water . The reaction conditions often include refluxing the mixture to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-benzoxazolylmethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction may produce benzoxazole derivatives with reduced functional groups .
Scientific Research Applications
Ethanol, 2-(2-benzoxazolylmethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-(2-benzoxazolylmethylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Benzoxazole: The parent compound, which shares the benzene and oxazole rings.
2-(Methylamino)ethanol: A related compound with a similar structure but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: Another related compound with different substituents.
Uniqueness: Ethanol, 2-(2-benzoxazolylmethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
122320-77-8 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C10H12N2O2/c13-6-5-11-7-10-12-8-3-1-2-4-9(8)14-10/h1-4,11,13H,5-7H2 |
InChI Key |
FZQSIMHMEISXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNCCO |
Origin of Product |
United States |
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